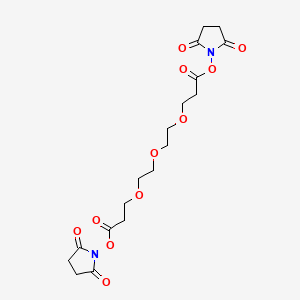
Bis-PEG3-NHS Ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bis-PEG3-NHS Ester is a compound that contains two N-hydroxysuccinimide ester groups and a polyethylene glycol (PEG) spacer with three ethylene glycol units. This compound is widely used in bioconjugation, particularly for labeling and crosslinking proteins, peptides, and other molecules containing primary amines. The PEG spacer enhances the solubility of the resulting conjugates in aqueous media, making it a valuable tool in various scientific research applications .
Mechanism of Action
Target of Action
The primary targets of Bis-PEG3-NHS Ester are the primary amines (-NH2) of proteins, amine-modified oligonucleotides, and other amine-containing molecules . These primary amines are predominantly found on the outside surfaces of proteins and are readily accessible for bioconjugation .
Mode of Action
this compound interacts with its targets through the formation of stable amide bonds . The N-hydroxysuccinimide (NHS) ester groups present in this compound react efficiently with primary amino groups in neutral or weakly alkaline buffers . This interaction results in the formation of a stable amide bond, linking the this compound to the target molecule .
Pharmacokinetics
The hydrophilic polyethylene glycol (peg) spacer in this compound increases its solubility in aqueous media , which could potentially enhance its bioavailability.
Result of Action
The primary result of this compound’s action is the formation of a stable amide bond with primary amines on proteins and other amine-containing molecules . This allows for the conjugation of various agents to these molecules, enabling a wide range of applications in biological and chemical research.
Action Environment
The action of this compound is influenced by the pH of the environment. The NHS ester groups in this compound react with primary amines most efficiently in neutral or weakly alkaline buffers . Therefore, the pH of the environment can significantly influence the compound’s action, efficacy, and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Bis-PEG3-NHS Ester typically involves the reaction of PEG with N-hydroxysuccinimide (NHS) and a suitable activating agent, such as dicyclohexylcarbodiimide (DCC). The reaction is carried out in an organic solvent, such as dichloromethane, under an inert atmosphere to prevent moisture from interfering with the reaction. The product is then purified using techniques like column chromatography to obtain a high-purity compound .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and purification systems to ensure consistent quality and yield. The compound is typically produced in bulk quantities and stored under controlled conditions to maintain its stability and reactivity .
Chemical Reactions Analysis
Types of Reactions
Bis-PEG3-NHS Ester primarily undergoes nucleophilic substitution reactions with primary amines. The NHS ester groups react with the amine groups to form stable amide bonds. This reaction is highly efficient and occurs under mild conditions, typically at a pH range of 7-9 .
Common Reagents and Conditions
Reagents: Primary amines (e.g., lysine residues in proteins), NHS ester groups.
pH 7-9, aqueous or organic solvent, room temperature.Major Products
The major products formed from the reaction of this compound with primary amines are amide-linked conjugates. These conjugates retain the functional properties of the original molecules while gaining enhanced solubility and stability due to the PEG spacer .
Scientific Research Applications
Bis-PEG3-NHS Ester has a wide range of applications in scientific research:
Chemistry: Used in the synthesis of complex molecules and polymers by facilitating the attachment of various functional groups.
Biology: Employed in the labeling and crosslinking of proteins, peptides, and nucleic acids for studying biological processes and interactions.
Medicine: Utilized in the development of antibody-drug conjugates (ADCs) for targeted drug delivery and cancer therapy.
Comparison with Similar Compounds
Similar Compounds
Bis-PEG4-NHS Ester: Contains a PEG spacer with four ethylene glycol units, offering slightly different solubility and flexibility properties.
Bis-PEG2-NHS Ester: Contains a shorter PEG spacer with two ethylene glycol units, resulting in different solubility and reactivity characteristics.
Uniqueness
Bis-PEG3-NHS Ester is unique due to its optimal balance of solubility, reactivity, and stability. The three-unit PEG spacer provides sufficient flexibility and hydrophilicity, making it suitable for a wide range of bioconjugation applications. Its reactivity with primary amines under mild conditions further enhances its versatility in scientific research .
Properties
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 3-[2-[2-[3-(2,5-dioxopyrrolidin-1-yl)oxy-3-oxopropoxy]ethoxy]ethoxy]propanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2O11/c21-13-1-2-14(22)19(13)30-17(25)5-7-27-9-11-29-12-10-28-8-6-18(26)31-20-15(23)3-4-16(20)24/h1-12H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPGNUERFYQLUNP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)OC(=O)CCOCCOCCOCCC(=O)ON2C(=O)CCC2=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N2O11 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![6-[5-(methoxymethyl)pyridin-3-yl]-3,4-dihydro-2H-1,8-naphthyridine-1-carboxamide](/img/structure/B606092.png)


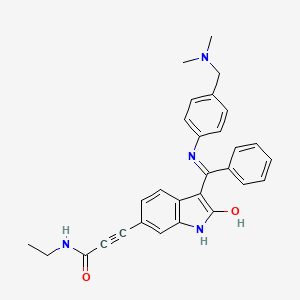
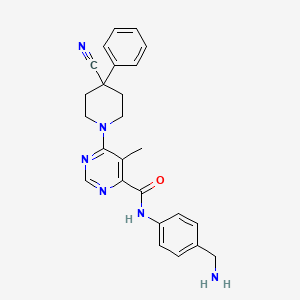

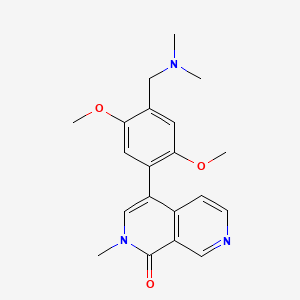
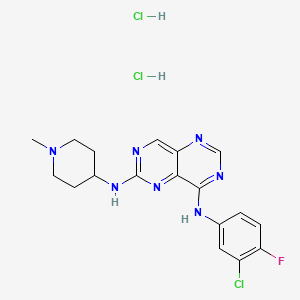



![2-[4-(3,4-dihydro-2H-chromen-6-yl)-2-methylquinolin-3-yl]-2-[(2-methylpropan-2-yl)oxy]acetic acid](/img/structure/B606112.png)
